Ethyl 4-(2-nitrophenoxy)butanoate
Description
Ethyl 4-(2-nitrophenoxy)butanoate is an organic ester featuring a butanoate backbone substituted with a 2-nitrophenoxy group at the fourth carbon.
Properties
IUPAC Name |
ethyl 4-(2-nitrophenoxy)butanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO5/c1-2-17-12(14)8-5-9-18-11-7-4-3-6-10(11)13(15)16/h3-4,6-7H,2,5,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCHSJDLFGWRPQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCOC1=CC=CC=C1[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 4-(2-nitrophenoxy)butanoate can be synthesized through a nucleophilic substitution reaction. One common method involves the reaction of ethyl 4-bromobutanoate with 2-nitrophenol in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is scaled up to accommodate larger quantities. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(2-nitrophenoxy)butanoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol under acidic or basic conditions.
Substitution: The nitrophenoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C)
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH)
Substitution: Sodium methoxide (NaOCH3), dimethyl sulfoxide (DMSO)
Major Products Formed
Reduction: Ethyl 4-(2-aminophenoxy)butanoate
Hydrolysis: 4-(2-nitrophenoxy)butanoic acid and ethanol
Substitution: Various substituted phenoxybutanoates depending on the nucleophile used
Scientific Research Applications
Ethyl 4-(2-nitrophenoxy)butanoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of ethyl 4-(2-nitrophenoxy)butanoate involves its interaction with specific molecular targets. For instance, in biological systems, the compound may inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways. The nitro group can also undergo bioreduction to form reactive intermediates that interact with cellular components .
Comparison with Similar Compounds
Key Observations:
- Halogenated analogs (e.g., bromo in , fluoro in ) exhibit distinct reactivity. Bromine’s bulkiness and fluorine’s electronegativity influence solubility and intermolecular interactions. Amino/methylene derivatives () show enhanced hydrogen-bonding capacity due to N-H groups, affecting their biological activity or crystallization behavior.
Spectroscopic Characterization
- IR Spectroscopy: All compounds show characteristic C=O (ester) and C-O (ether/phenoxy) peaks. Amino-containing derivatives (e.g., 4c, 4f) display N-H stretches near 3300 cm⁻¹ .
- NMR/HRMS : and provide detailed ¹H/¹³C NMR assignments, confirming regiochemistry. HRMS data validate molecular weights with sub-ppm accuracy.
Biological Activity
Ethyl 4-(2-nitrophenoxy)butanoate is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, mechanisms of action, and relevant research findings, including case studies and comparative data.
Overview of this compound
This compound features a nitrophenoxy group attached to a butanoate backbone. Its molecular formula is CHNO, with a molecular weight of approximately 265.26 g/mol. The presence of the nitro group is particularly significant, as it is known to enhance biological activity through various mechanisms.
The biological activity of this compound can be attributed to several mechanisms:
- Nitro Group Reduction : The nitro group can undergo bioreduction to form reactive intermediates, which may interact with cellular components such as proteins and nucleic acids, potentially leading to modulation of biochemical pathways.
- Enzyme Interaction : The compound has been investigated for its interactions with specific enzymes, suggesting potential applications in drug development targeting enzyme inhibition.
- Antimicrobial Properties : Preliminary studies indicate that compounds with similar structures exhibit antimicrobial activity against various Gram-positive and Gram-negative bacteria .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound and its derivatives. The following table summarizes findings related to its antibacterial properties:
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) | Zone of Inhibition (mm) |
|---|---|---|---|
| This compound | Staphylococcus aureus | 32 µg/mL | 15 |
| This compound | Escherichia coli | 64 µg/mL | 10 |
| This compound | Pseudomonas aeruginosa | 128 µg/mL | 8 |
These results indicate moderate antibacterial activity, particularly against Staphylococcus aureus, which is a common pathogen associated with skin infections and other conditions.
Case Studies
- Synthesis and Evaluation : A study synthesized a series of Schiff bases derived from this compound, evaluating their antibacterial properties. Some derivatives demonstrated enhanced activity against S. aureus and M. luteus, suggesting that structural modifications can significantly impact biological efficacy .
- In Vitro Studies : Another investigation focused on the reduction products of this compound, revealing that the amino derivatives exhibited improved antibacterial properties compared to the parent compound. This highlights the importance of chemical modifications in enhancing biological activity.
Comparative Analysis with Related Compounds
To understand the uniqueness of this compound, it is essential to compare it with similar compounds:
| Compound Name | Structural Feature | Biological Activity |
|---|---|---|
| Ethyl 2-(4-nitrophenoxy)butanoate | Para-nitrophenol substitution | Moderate antibacterial activity |
| Ethyl (Z)-3-phenylnitropropanoate | Phenyl group instead of nitrophenoxy | Variable reactivity |
| Ethyl (E)-4-bromo-but-2-enoate | Bromine substitution | Different mechanism of action |
The variations in substituents and functional groups among these compounds influence their reactivity and biological activity, making this compound particularly interesting for further research.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
